2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione
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Overview
Description
2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione is an organic compound characterized by the presence of a dithiolane ring fused to a cycloheptadiene-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione typically involves the reaction of sodium 1,1-dithiolates with polychloroalkanes in the presence of a solvent such as dimethylformamide (DMF) . The reaction conditions often require the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the dithiolane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Organolithium compounds, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols .
Scientific Research Applications
2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione exerts its effects involves the interaction of its dithiolane ring with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in redox reactions or act as catalysts in organic synthesis . The pathways involved often include electron transfer processes facilitated by the compound’s unique electronic structure .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(1,3-dithiolan-2-ylidene)-1,3,4,6-tetrathiapentalene (BDH-TTP)
- 2,5-Bis(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene (BDA-TTP)
- 2-(1,3-Dithiolan-2-ylidene)-5-(1,3-oxathiolan-2-ylidene)-1,3,4,6-tetrathiapentalene (DHOT-TTP)
Uniqueness
2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione is unique due to its specific combination of a dithiolane ring and a cycloheptadiene-dione structure. This combination imparts distinct electronic properties that make it particularly useful in the development of organic conductors and superconductors .
Properties
CAS No. |
62898-97-9 |
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Molecular Formula |
C10H8O2S2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
2-(1,3-dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione |
InChI |
InChI=1S/C10H8O2S2/c11-7-3-1-2-4-8(12)9(7)10-13-5-6-14-10/h1-4H,5-6H2 |
InChI Key |
RVQQWBVMCMLNRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C2C(=O)C=CC=CC2=O)S1 |
Origin of Product |
United States |
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